

(4-Bromophenyl)trimethylsilane spectral data

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Compound of Interest

Compound Name: (4-Bromophenyl)trimethylsilane

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An In-Depth Technical Guide to the Spectral Characterization of **(4-Bromophenyl)trimethylsilane**

Introduction

(4-Bromophenyl)trimethylsilane, with the CAS Number 6999-03-7, is a versatile bifunctional organosilane reagent of significant interest in organic synthesis.^[1] Its structure uniquely combines a trimethylsilyl (TMS) group and a bromine atom on a phenyl ring. This arrangement provides two distinct reactive sites: the bromo-substituted aromatic ring is a classic substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the silicon-carbon bond can be manipulated in various ways, including protodesilylation or as a precursor for other functional groups.^[2]

This dual reactivity makes it an invaluable building block in the synthesis of complex organic molecules, polymers, and advanced materials.^[2] Accurate and comprehensive characterization of this compound is therefore paramount to ensure its purity and to confirm its structure before use in sensitive synthetic applications. This guide provides a detailed analysis of the key spectral data—NMR, Mass Spectrometry, and Infrared Spectroscopy—that are used to unambiguously identify and characterize **(4-Bromophenyl)trimethylsilane**.

Molecular Structure and Spectroscopic Overview

The structural identity of **(4-Bromophenyl)trimethylsilane** is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Provides detailed information about the carbon-hydrogen framework, including the number of unique proton and carbon environments, their connectivity, and their chemical surroundings.
- Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which is crucial for confirming the elemental composition and connectivity. The presence of bromine, with its characteristic isotopic signature, is a key feature in the mass spectrum.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds, such as the Si-CH₃, aromatic C-H, and C=C bonds.

Caption: Molecular Structure of **(4-Bromophenyl)trimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **(4-Bromophenyl)trimethylsilane** in solution. The symmetry of the para-substituted phenyl ring and the presence of the magnetically equivalent methyl protons of the TMS group lead to a simple yet highly characteristic spectrum.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides a count of the different types of protons and information about their neighboring protons. Due to the para-substitution pattern, the aromatic region displays a classic AA'BB' system, which often appears as two distinct doublets. The trimethylsilyl group gives rise to a single, sharp peak with a large integration value.

Table 1: ^1H NMR Spectral Data for **(4-Bromophenyl)trimethylsilane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.49	Doublet (d)	2H	Aromatic protons (Ha) ortho to Bromine
~7.36	Doublet (d)	2H	Aromatic protons (Hb) ortho to Si(CH ₃) ₃
~0.28	Singlet (s)	9H	Trimethylsilyl protons (-Si(CH ₃) ₃)

(Data is representative and recorded in CD₂Cl₂; chemical shifts can vary slightly based on the solvent used).[3]

Spectrum Interpretation:

- The Trimethylsilyl (TMS) Protons: The nine protons of the three methyl groups attached to the silicon atom are chemically and magnetically equivalent. They do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 0.28 ppm.[3] This upfield chemical shift is characteristic of protons on a silicon atom, which is less electronegative than carbon. The integration value of 9H is a definitive marker for the TMS group.
- The Aromatic Protons: The para-substituted benzene ring has two sets of chemically equivalent protons. The two protons ortho to the bromine atom (Ha) are deshielded by the electron-withdrawing effect of the halogen and appear as a doublet further downfield (~7.49 ppm).[3] The two protons ortho to the trimethylsilyl group (Hb) are slightly more shielded and appear as a doublet at ~7.36 ppm.[3] Each doublet shows coupling only to the protons on the adjacent carbon, resulting in the characteristic doublet splitting pattern.

¹³C NMR Spectroscopy

In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule produces a single peak. This technique directly maps the carbon skeleton. Due to the molecule's symmetry, only four distinct carbon signals are expected in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for (4-Bromophenyl)trimethylsilane

Chemical Shift (δ) ppm	Assignment	Rationale
~140	C-Si (Quaternary)	Aromatic carbon directly bonded to the silicon atom.
~135	C-H (Aromatic)	Aromatic carbons ortho to the silicon atom.
~131	C-H (Aromatic)	Aromatic carbons ortho to the bromine atom.
~123	C-Br (Quaternary)	Aromatic carbon directly bonded to the bromine atom.
~ -1	Si-CH ₃	Methyl carbons of the TMS group.

(Chemical shifts are predicted based on typical values for substituted benzenes and organosilanes and are relative to TMS at 0 ppm).[4]

Spectrum Interpretation:

- Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons. The two quaternary carbons (C-Si and C-Br) are typically weaker in intensity.[4] The carbon attached to silicon (C-Si) is expected around 140 ppm, while the carbon bearing the bromine (C-Br) is shifted upfield to around 123 ppm due to the "heavy atom effect". The two sets of equivalent C-H carbons appear in the typical aromatic region between 130-136 ppm.
- TMS Carbons: The three equivalent methyl carbons of the TMS group appear at a very characteristic upfield chemical shift, typically around -1 ppm. This significant shielding is a hallmark of carbons bonded to silicon.

Experimental Protocol: Acquiring NMR Spectra

The causality behind this protocol is to ensure a homogeneous sample solution free of particulate matter, which is critical for achieving high-resolution spectra with sharp, well-defined peaks. The choice of a deuterated solvent is essential for the spectrometer's lock system to maintain a stable magnetic field.[5]

- Sample Preparation: Accurately weigh approximately 10-20 mg of **(4-Bromophenyl)trimethylsilane** into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) using a glass syringe.^[5] Ensure the sample is fully dissolved.
- Transfer to NMR Tube: Transfer the solution into a high-quality 5 mm NMR tube. The sample height should be between 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.^[5]
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which maximizes spectral resolution.^[6]
- Acquisition: Acquire the ^1H spectrum using standard parameters (e.g., 45° pulse angle, 2-second acquisition time, 1-second relaxation delay).^[7] For the ^{13}C spectrum, use a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl_3).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For **(4-Bromophenyl)trimethylsilane**, electron ionization (EI) is a common technique, often coupled with Gas Chromatography (GC) for sample introduction.

Mass Spectrum Analysis

The mass spectrum of this compound is distinguished by two key features: the molecular ion peak and a characteristic fragmentation pattern involving the loss of a methyl group. Critically, the presence of a bromine atom results in a distinctive isotopic pattern for all bromine-containing fragments.

Table 3: Key Mass Spectrometry Data for **(4-Bromophenyl)trimethylsilane**

m/z (mass-to-charge)	Relative Intensity	Assignment
228 / 230	Moderate	$[M]^{+\cdot}$ (Molecular Ion)
213 / 215	High (Base Peak)	$[M - CH_3]^+$
134	Moderate	$[C_6H_4Si(CH_3)_2]^+$

| 73 | High | $[Si(CH_3)_3]^+$ |

Interpretation of Fragmentation Pattern:

- Molecular Ion ($[M]^{+\cdot}$): The molecular ion peak appears as a doublet at m/z 228 and 230 with a nearly 1:1 intensity ratio. This is the definitive signature of a compound containing one bromine atom, corresponding to its two stable isotopes, ^{79}Br and ^{81}Br .
- Base Peak ($[M - CH_3]^+$): The most abundant peak (base peak) in the spectrum is typically found at m/z 213 and 215. This corresponds to the loss of a single methyl radical ($\bullet CH_3$, 15 Da) from the molecular ion. This fragmentation is highly favorable as it results in a stable silicon-centered cation (a silicenium ion).[8]
- Other Fragments: A prominent peak at m/z 73 corresponds to the trimethylsilyl cation, $[Si(CH_3)_3]^+$, a very common fragment for TMS-containing compounds.[8]

Experimental Protocol: GC-MS Analysis

This protocol is designed to ensure the sample is sufficiently volatile and dilute to travel through the GC column without overloading the system, leading to sharp chromatographic peaks and clear mass spectra.[9]

Caption: Generalized workflow for GC-MS analysis.

- Sample Preparation: Prepare a dilute solution of the sample (~10-100 μ g/mL) in a volatile organic solvent such as hexane or ethyl acetate.[9]

- GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.
- Injection: Inject 1 μ L of the sample solution into the GC inlet, which is typically held at 250°C.
- MS Method: Set the mass spectrometer to scan a mass range of m/z 40-300. Use a standard electron ionization energy of 70 eV.[\[10\]](#)
- Data Analysis: Identify the chromatographic peak corresponding to **(4-Bromophenyl)trimethylsilane** and analyze the corresponding mass spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. The spectrum is characterized by vibrations of the TMS group and the substituted aromatic ring.

IR Spectrum Analysis

The analysis focuses on identifying the characteristic absorption bands that correspond to specific bond vibrations within the molecule.

Table 4: Predicted Key IR Absorption Bands for **(4-Bromophenyl)trimethylsilane**

Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100-3000	Medium	Aromatic C-H Stretch
2960-2850	Medium	Aliphatic C-H Stretch (in -CH ₃ groups)
~1580	Medium-Strong	Aromatic C=C Ring Stretch
~1250	Strong	Si-CH ₃ Symmetric Deformation (Umbrella)
1100-1000	Strong	Aromatic C-H in-plane bending
~840	Strong	Si-C Stretch

(Frequencies are predicted based on characteristic values for similar compounds).[\[11\]](#)

Spectrum Interpretation:

- Trimethylsilyl Group: The most prominent and diagnostic peaks for the TMS group are the strong absorption around 1250 cm⁻¹ due to the symmetric CH₃ deformation (umbrella mode) and a strong band around 840 cm⁻¹ from the Si-C stretching vibrations.[\[11\]](#) The C-H stretching of the methyl groups is also visible in the 2960-2850 cm⁻¹ region.
- Aromatic Ring: The presence of the benzene ring is confirmed by the aromatic C-H stretching peaks above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1580 cm⁻¹. The para-substitution pattern often gives rise to a characteristic C-H out-of-plane bending absorption in the 850-800 cm⁻¹ region, which may overlap with the Si-C stretch.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The causality is based on direct contact between the sample and a high-refractive-index crystal, allowing for the measurement of an evanescent wave that penetrates a few micrometers into the sample.[\[12\]](#)

- Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal.[13]
- Sample Application: Place a single drop of liquid **(4-Bromophenyl)trimethylsilane** directly onto the center of the ATR crystal.[13]
- Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm^{-1} .
- Cleaning: After the measurement, carefully wipe the sample off the crystal using a soft tissue soaked in a suitable solvent.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous characterization of **(4-Bromophenyl)trimethylsilane**. The ^1H NMR spectrum confirms the para-substitution pattern and the presence of the TMS group with its characteristic 9H singlet. The ^{13}C NMR spectrum reveals the four unique carbon environments in the molecule. Mass spectrometry confirms the molecular weight and the presence of one bromine atom through its isotopic signature, with a dominant fragmentation pathway involving the loss of a methyl group. Finally, IR spectroscopy provides rapid confirmation of the key functional groups, especially the strong and diagnostic Si-CH₃ and Si-C vibrations. Together, these techniques form a self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate.

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